molecular formula C9H19N B1587339 N-methylcyclooctanamine CAS No. 40221-52-1

N-methylcyclooctanamine

Cat. No.: B1587339
CAS No.: 40221-52-1
M. Wt: 141.25 g/mol
InChI Key: KSWJKWKZMNCDJF-UHFFFAOYSA-N
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Description

N-Methylcyclooctanamine is an organic compound classified as a secondary amine It consists of a cyclooctane ring with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylcyclooctanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclooctanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-Methylcyclooctanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methylcyclooctanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclooctylamine when treated with strong reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and basic conditions.

Major Products Formed:

    Oxidation: N-Methylcyclooctanone

    Reduction: Cyclooctylamine

    Substitution: Various substituted cyclooctanamine derivatives

Scientific Research Applications

N-Methylcyclooctanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions. It may also serve as a model compound for investigating the behavior of cyclic amines in biological systems.

    Industry: The compound may be used in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.

Mechanism of Action

The mechanism by which N-methylcyclooctanamine exerts its effects depends on its specific application. In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

    Cyclooctanamine: Lacks the methyl group on the nitrogen atom, making it a primary amine.

    N-Phenylcyclooctanamine:

    N-Benzyl-N-phenylcyclooctanamine: Features both benzyl and phenyl groups, significantly changing its reactivity and uses.

Uniqueness: N-Methylcyclooctanamine is unique due to its secondary amine structure, which imparts different reactivity compared to primary and tertiary amines. The presence of the cyclooctane ring also provides steric hindrance, influencing its behavior in chemical reactions and interactions with biological molecules.

Properties

IUPAC Name

N-methylcyclooctanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-10-9-7-5-3-2-4-6-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWJKWKZMNCDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400151
Record name N-methylcyclooctanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40221-52-1
Record name N-methylcyclooctanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOOCTYLMETHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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